![molecular formula C10H9ClN2O B2428131 3-Chloro-1-ethylquinoxalin-2-one CAS No. 869199-17-7](/img/structure/B2428131.png)
3-Chloro-1-ethylquinoxalin-2-one
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Overview
Description
3-Chloro-1-ethylquinoxalin-2-one is a versatile chemical compound that finds application in diverse scientific research. Its unique properties enable its use in pharmaceutical development, synthesis of novel materials, and catalytic reactions .
Synthesis Analysis
A new and effective procedure was developed for the synthesis of 3-ethylquinoxalin-2(1H)-one from o-phenylenediamine and ethyl 2-oxobutanoate . The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds .Molecular Structure Analysis
The molecular structure of 3-Chloro-1-ethylquinoxalin-2-one can be found in various databases such as ChemSpider and Ambeed .Chemical Reactions Analysis
The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . The reaction of N-methyl-1,2-DAB with pyruvic acid, unlike the reactions of unsymmetrical 1,2-DABs, proceeds with the formation of 1,3-dimethylquinoxalin-2(1H)-ones as the sole products .Scientific Research Applications
Synthesis and Functionalization
3-Chloro-1-ethylquinoxalin-2-one and its derivatives are primarily utilized in organic synthesis and functionalization. For example, 3-ethylquinoxalin-2(1H)-one, a closely related compound, can be synthesized from o-phenylenediamine and ethyl 2-oxobutanoate. This compound offers a platform for further functionalization into various groups, such as α-bromoethyl and α-thiocyanato, showcasing its versatility in synthetic chemistry (Mamedov et al., 2005).
Chemical Reactions and Derivatives
The reactivity of 3-chloro-1-ethylquinoxalin-2-one derivatives forms the basis for creating a variety of complex compounds. For instance, 2,3-dichloroquinoxaline reacts with malononitrile and ethyl cyanoacetate, leading to a range of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives. These reactions highlight the compound's potential in developing new chemical entities (Obafemi & Pfleiderer, 2004).
Biological Activity Analysis
The study of 1-ethyl-3-methylquinoxaline-2-thione, a molecule with significant biological activity, provides insights into the biological applications of quinoxaline derivatives. Techniques like X-ray diffraction and UV–Vis spectroscopy, along with DFT calculations, have been employed to analyze these molecules' structural and electronic properties, demonstrating their potential in biomedical applications (Benallal et al., 2020).
Antimicrobial Activity
Some derivatives of 3-chloro-1-ethylquinoxalin-2-one have been explored for their antimicrobial properties. By synthesizing various quinoxaline derivatives and testing them for antimicrobial activity, researchers have discovered promising compounds in this class. This research contributes to the ongoing search for new antimicrobial agents (Singh et al., 2010).
Molecular Structure and Antifungal Agents
Exploring the molecular structures of quinoxaline derivatives has led to the discovery of potent antifungal agents. Studies on compounds like 2-chloro-3-(n-alkylamino)-1,4-napthoquinone derivatives show significant antifungal activity against various strains, illustrating the potential of 3-chloro-1-ethylquinoxalin-2-one derivatives in antifungal research (Pawar et al., 2014).
Safety and Hazards
Future Directions
Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol, as C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry . Future developments of multi-component reactions of quinoxalin-2(1H)-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions .
Mechanism of Action
Target of Action
Quinoxalin-2(1h)-ones, the class of compounds to which it belongs, are known for their diverse biological activities .
Mode of Action
The c-3 functionalization of quinoxalin-2(1h)-ones, a process that this compound might undergo, has been studied . This process involves the construction of various bonds (C–C, C–N, C–P, C–S, and C–O) via the C–H functionalization of quinoxalin-2(1H)-ones .
Biochemical Pathways
The c-3 functionalization of quinoxalin-2(1h)-ones is known to have robust applications in the medicinal, pharmaceutical, and agriculture industry .
Result of Action
Quinoxalin-2(1h)-ones are known for their diverse biological activities , suggesting that this compound might have significant effects at the molecular and cellular levels.
properties
IUPAC Name |
3-chloro-1-ethylquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-13-8-6-4-3-5-7(8)12-9(11)10(13)14/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOBNBZVJNXHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one |
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